2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol
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Overview
Description
2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol typically involves the condensation reaction between 2-(2,5-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde and 4,6-diiodophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions.
Biology: It exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine: The compound’s derivatives are being explored for their potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can catalyze various biochemical reactions. Additionally, its Schiff base structure allows it to interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol can be compared with other Schiff bases and benzoxazole derivatives:
2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol: This compound has similar structural features but lacks the benzoxazole moiety and iodine atoms, resulting in different chemical and biological properties.
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol: This Schiff base has a hydroxyphenyl group instead of the benzoxazole moiety, leading to variations in its reactivity and applications.
Properties
Molecular Formula |
C20H10Cl2I2N2O2 |
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Molecular Weight |
635.0 g/mol |
IUPAC Name |
2-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C20H10Cl2I2N2O2/c21-11-1-3-15(22)14(6-11)20-26-17-8-13(2-4-18(17)28-20)25-9-10-5-12(23)7-16(24)19(10)27/h1-9,27H |
InChI Key |
WACLKJCYAICKHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)I)I)O)N=C(O2)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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